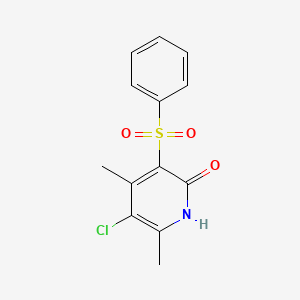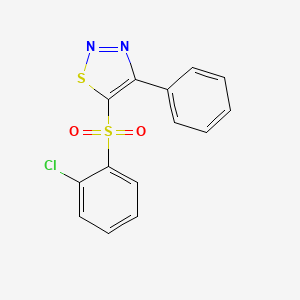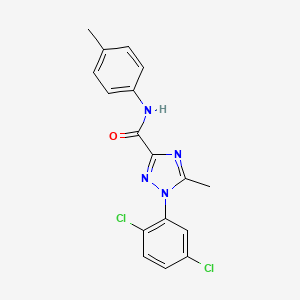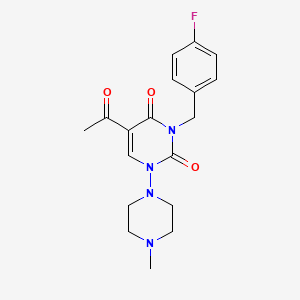
4-(2,4-Dichlorophenyl)-5-(isopropylsulfinyl)-1,2,3-thiadiazole
説明
4-(2,4-Dichlorophenyl)-5-(isopropylsulfinyl)-1,2,3-thiadiazole, also known as DIPT, is a chemical compound with a wide range of applications in the scientific research field. DIPT is an aromatic heterocyclic compound, which is used in the synthesis of various compounds, including drugs, dyes, and other organic compounds. DIPT is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. DIPT has been studied extensively for its potential applications in medicinal chemistry and drug discovery.
科学的研究の応用
Corrosion Inhibition
Thiadiazole derivatives, including structures similar to 4-(2,4-Dichlorophenyl)-5-(isopropylsulfinyl)-1,2,3-thiadiazole, have been researched for their corrosion inhibition properties. Studies have utilized quantum chemical and molecular dynamics simulation to predict the corrosion inhibition performances of these compounds on iron metal. Such studies provide insights into the binding energies and interactions between metal surfaces and thiadiazole derivatives, highlighting their potential as corrosion inhibitors (Kaya et al., 2016).
Antimicrobial Activity
Research has also been conducted on the synthesis of thiadiazole derivatives to evaluate their antimicrobial properties. For example, specific derivatives of thiadiazoles have been synthesized and tested against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains like Aspergillus niger. These studies have shown that certain thiadiazole derivatives exhibit moderate antimicrobial activity (Sah et al., 2014).
Electronic and Structural Properties
Investigations into the electronic and structural properties of thiadiazole derivatives have been significant. These studies involve the characterization of compounds using spectroscopic techniques like FT-IR, NMR, and single-crystal X-ray diffraction. They provide detailed information on the crystal and molecular structure, bond lengths, bond angles, and other geometrical features. Such research is crucial for understanding the physical and chemical properties of these compounds and their potential applications in various fields (Kerru et al., 2019).
Antiviral Activity
Some studies have focused on the synthesis of thiadiazole sulfonamides and their evaluation for antiviral activity. These investigations include the synthesis of new derivatives and their bioassay tests against viruses like the tobacco mosaic virus, demonstrating certain compounds' potential as antiviral agents (Chen et al., 2010).
Anticancer Potential
There has been research on the cytotoxic activity of thiadiazole derivatives in breast cancer cells. Such studies include the synthesis of various thiadiazole compounds and their testing for inhibitory effects on cell proliferation, offering insights into their potential use in cancer treatment (Plech et al., 2015).
特性
IUPAC Name |
4-(2,4-dichlorophenyl)-5-propan-2-ylsulfinylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2OS2/c1-6(2)18(16)11-10(14-15-17-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPJJQILXCBYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)C1=C(N=NS1)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901160692 | |
| Record name | 4-(2,4-Dichlorophenyl)-5-[(1-methylethyl)sulfinyl]-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901160692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenyl)-5-(isopropylsulfinyl)-1,2,3-thiadiazole | |
CAS RN |
338409-66-8 | |
| Record name | 4-(2,4-Dichlorophenyl)-5-[(1-methylethyl)sulfinyl]-1,2,3-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338409-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,4-Dichlorophenyl)-5-[(1-methylethyl)sulfinyl]-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901160692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B3035633.png)
![Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate](/img/structure/B3035634.png)
![2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile](/img/structure/B3035638.png)
![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}(morpholino)methanone](/img/structure/B3035639.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide](/img/structure/B3035640.png)
![4,6-Dimethyl-3-(3-methylphenyl)sulfonyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one](/img/structure/B3035644.png)



![3,5-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B3035649.png)
![4-chloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B3035650.png)
![2,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B3035651.png)
amino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B3035654.png)
